molecular formula C12H23NSi2 B166473 4-[Bis(trimethylsilyl)methyl]pyridine CAS No. 138761-45-2

4-[Bis(trimethylsilyl)methyl]pyridine

Cat. No. B166473
M. Wt: 237.49 g/mol
InChI Key: POPCRORJDHTLJJ-UHFFFAOYSA-N
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Description

The compound is a pyridine derivative with a trimethylsilyl group . Trimethylsilyl group is a functional group in organic chemistry, consisting of three methyl groups bonded to a silicon atom .


Synthesis Analysis

Trimethylsilyl groups are often used in organic synthesis. They can be introduced to a molecule using a trimethylsilylating reagent . For example, chemists sometimes use a trimethylsilylating reagent to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids .


Molecular Structure Analysis

The molecular structure of the compound would likely include a pyridine ring with a trimethylsilyl group attached. The exact structure would depend on the position of the trimethylsilyl group on the pyridine ring .


Chemical Reactions Analysis

Trimethylsilyl groups can make a molecule more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . They can also be used as temporary protecting groups during chemical synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the exact structure. Trimethylsilyl groups are characterized by chemical inertness and a large molecular volume .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Nitrogen-Containing Polycyclic Lactones: Pyridine and bis(trimethylsilyl)ketene acetals react to form bicyclic nitrogen-containing lactones, characterized by X-ray crystallography, indicating its use in the synthesis of complex organic compounds (Rudler et al., 2002).
  • Structural Analysis of Methylated Derivatives: Upon N-methylation, 4-bis(trimethylsilyl)methyl pyridines exhibit a significant decrease in the coupling constant, providing insights into hyperconjugation effects and the structural dynamics of these molecules (Hassall et al., 2007).

Optical and Electronic Material Development

  • Precursors for Non-Linear Optical Chromophores: Compounds derived from 4-[Bis(trimethylsilyl)methyl]pyridine serve as precursors for "stunted" pyridylidene merocyanines, which are expected to exhibit high non-linear optical responses due to structural twisting, indicating its role in advanced material synthesis (Kay & Woolhouse, 2001).
  • Catalysis in Material Manufacturing: The compound is involved in the hydrosilylation of 1,2,4-trivinylcyclohexane with tertiary alkoxy silanes, a critical process in manufacturing low rolling resistance tires, showcasing its industrial application in material processing (Atienza et al., 2012).

Catalyst Development and Chemical Synthesis

  • Catalytic Hydroboration: Bis(imino)pyridine cobalt methyl complexes derived from 4-[Bis(trimethylsilyl)methyl]pyridine are active in the catalytic hydroboration of alkenes, indicating its potential in developing new catalysts for organic synthesis (Obligacion & Chirik, 2013).

Safety And Hazards

The safety and hazards of the compound would depend on the exact structure and properties of the compound. Pyridine is known to be flammable and can cause skin and eye irritation .

Future Directions

The use of trimethylsilyl groups in organic synthesis is a well-established field, and future research may continue to explore new applications and methods for their use .

properties

IUPAC Name

trimethyl-[pyridin-4-yl(trimethylsilyl)methyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NSi2/c1-14(2,3)12(15(4,5)6)11-7-9-13-10-8-11/h7-10,12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPCRORJDHTLJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(C1=CC=NC=C1)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40616427
Record name 4-[Bis(trimethylsilyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Bis(trimethylsilyl)methyl]pyridine

CAS RN

138761-45-2
Record name 4-[Bis(trimethylsilyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Anders, A Opitz, W Bauer - academia.edu
C,-substituted 4-methylpyridines have been N-lithiated and reacted with chlorotrimethylsilane and other electrophiles. The lithiated C, NMe2 substituted intermediate shows an …
Number of citations: 0 www.academia.edu
E Anders, A Opitz, W Bauer - Synthesis, 1991 - thieme-connect.com
C,-substituted 4-methylpyridines have been N-lithiated and reacted with chlorotrimethylsilane and other electrophiles. The lithiated C,-NMe; substituted intermediate shows an …
Number of citations: 14 www.thieme-connect.com

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